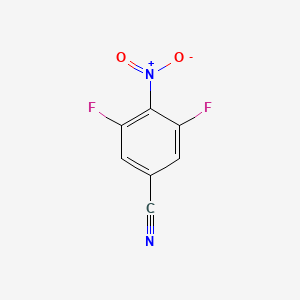

3,5-Difluoro-4-nitrobenzonitrile

Description

Contextualization within Fluorinated Benzonitrile (B105546) Chemistry

Fluorinated benzonitriles are a class of organic compounds recognized for their versatility as intermediates in synthesis. innospk.com The inclusion of fluorine atoms into the benzonitrile structure significantly alters the molecule's properties, making these compounds sought-after precursors in the pharmaceutical and agrochemical industries. innospk.com The unique structure of fluorinated benzonitriles, combining the reactivity of the nitrile group with the electronic effects of fluorine, makes them ideal building blocks for creating complex, high-value molecules. innospk.comacs.org

The nitrile group (–CN) is a versatile functional group that can undergo various transformations, such as hydrolysis to carboxylic acids, reduction to amines, and nucleophilic additions. innospk.comacs.org Simultaneously, the fluorine atoms enhance key molecular properties. Strategic placement of fluorine can improve the metabolic stability and membrane permeability of a final drug product. acs.orgnih.gov This enhancement of pharmacokinetic properties is a critical aspect of modern drug design. acs.org Consequently, fluorinated benzonitriles like 3,5-difluoro-2-methylbenzonitrile (B1388204) and others are crucial for developing novel active pharmaceutical ingredients (APIs) and advanced materials such as polymers and coatings. innospk.com Research has also explored the reactivity of fluorinated benzonitriles, for instance, in C-C bond activation reactions using metal catalysts and in cyanarylation reactions to form complex biphenyl (B1667301) structures. acs.orgnsu.ru

Significance of Fluorine and Nitro Substituents in Aromatic Systems for Chemical Reactivity

The chemical behavior of 3,5-Difluoro-4-nitrobenzonitrile is dictated by the interplay of its three substituents on the aromatic ring: two fluorine atoms and one nitro group.

Nitro Substituent: The nitro group (–NO₂) is a powerful electron-withdrawing group. fiveable.menumberanalytics.com This property has a profound effect on the reactivity of the aromatic ring. Specifically, it deactivates the ring towards electrophilic aromatic substitution, making such reactions slower than on unsubstituted benzene (B151609). numberanalytics.comck12.orgnumberanalytics.com When these reactions do occur, the nitro group directs incoming electrophiles to the meta position. numberanalytics.comck12.org

Conversely, the strong electron-withdrawing nature of the nitro group activates the aromatic ring for nucleophilic aromatic substitution. numberanalytics.comnumberanalytics.com This is particularly true for substituents positioned ortho and para to the nitro group. In this compound, the fluorine atoms are ortho to the nitro group, making them susceptible to displacement by nucleophiles. The nitro group can also be readily reduced to an amino group (–NH₂), which is a strong electron-donating and activating group, thus providing a pathway to a different class of substituted anilines. numberanalytics.comcsbsju.edu

Historical Perspectives on Related Nitrobenzonitrile Derivatives in Synthetic Chemistry

The study of nitrobenzonitrile derivatives is well-established in organic chemistry, with many of these compounds serving as important synthetic intermediates for over a century. numberanalytics.com

The synthesis of p-nitrobenzonitrile has been documented through various methods since the 19th century. Early methods included the dehydration of p-nitrobenzamide with phosphorus pentoxide and the Sandmeyer reaction on p-nitroaniline. orgsyn.org Other historical preparations involved the thermal decomposition of p-nitrophenylglyoxylic acid oxime and heating p-nitrobenzoic acid with sulfonamides. orgsyn.org

3-Nitrobenzonitrile , an isomer of the para-substituted compound, is also a key intermediate. bloomtechz.com It can be synthesized through methods such as the nitration of benzonitrile, where nitric acid acts as the oxidant, or through the diazotization of 3-amino-benzonitrile followed by treatment with a nitrite (B80452) source. bloomtechz.comchemicalbook.comresearchgate.net These reactions provide routes to a compound with wide applicability in organic synthesis for producing drugs and pesticides. bloomtechz.com

The preparation of fluorinated nitrobenzonitriles also has a documented history. For example, 4-fluoro-3-nitrobenzonitrile (B23716) has been prepared by the nitration of p-chlorobenzonitrile followed by a halogen exchange reaction where the chloro group is replaced by fluorine using potassium fluoride (B91410). publish.csiro.au An alternative synthesis involves the direct nitration of 4-fluorobenzonitrile (B33359). chemicalbook.com These foundational synthetic routes have paved the way for the development and accessibility of more complex derivatives like this compound.

Structure

2D Structure

Propriétés

IUPAC Name |

3,5-difluoro-4-nitrobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2F2N2O2/c8-5-1-4(3-10)2-6(9)7(5)11(12)13/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZIZYTSUHGNYMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)[N+](=O)[O-])F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2F2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50724426 | |

| Record name | 3,5-Difluoro-4-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50724426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1123172-88-2 | |

| Record name | 3,5-Difluoro-4-nitrobenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1123172-88-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Difluoro-4-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50724426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Methodologies for the Synthesis of 3,5 Difluoro 4 Nitrobenzonitrile

Established Synthetic Routes and Reaction Conditions

Direct Functionalization of Substituted Benzonitriles (e.g., nitration pathways)

The direct nitration of 3,5-difluorobenzonitrile (B1349092) presents a straightforward route to 3,5-Difluoro-4-nitrobenzonitrile. In this electrophilic aromatic substitution, the starting material is treated with a nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid. semanticscholar.orgresearchgate.net The directing effects of the substituents on the benzene (B151609) ring are crucial for the regioselectivity of this reaction. The two fluorine atoms and the nitrile group are all electron-withdrawing and meta-directing. Consequently, the incoming electrophile (the nitronium ion, NO₂⁺) is directed to the positions meta to all three groups, which corresponds to the C2, C4, and C6 positions. The position between the two fluorine atoms (C4) is sterically hindered but electronically activated for nitration relative to the C2 and C6 positions. The reaction is often performed at controlled temperatures to minimize the formation of byproducts. soton.ac.uk A similar reaction, the nitration of 4-fluorobenzonitrile (B33359) using potassium nitrate (B79036) in concentrated sulfuric acid, demonstrates a common method for this type of transformation. chemicalbook.com

Halogen Exchange Reactions (e.g., fluorination from chloro-analogs)

A prevalent and industrially significant method for synthesizing fluorinated aromatic compounds is the halogen exchange (Halex) reaction. researchgate.net This nucleophilic aromatic substitution (SNAr) pathway involves the displacement of chlorine atoms with fluorine atoms. For the synthesis of this compound, the logical precursor would be 3,5-dichloro-4-nitrobenzonitrile. This starting material is reacted with a fluoride (B91410) ion source, such as anhydrous potassium fluoride (KF) or cesium fluoride (CsF). acs.org

The reaction is typically carried out at elevated temperatures in a polar aprotic solvent. The strong electron-withdrawing nature of the nitro group at the para-position and the two chlorine atoms at the meta-positions activates the aromatic ring toward nucleophilic attack by the fluoride ion. stackexchange.com The reaction proceeds through a Meisenheimer complex intermediate, which is stabilized by the electron-withdrawing groups. stackexchange.com A documented synthesis of the related 4-fluoro-3-nitrobenzonitrile (B23716) from 4-chloro-3-nitrobenzonitrile (B1361363) utilizes anhydrous potassium fluoride in dimethyl sulfoxide (B87167) at elevated temperatures, achieving a 57% yield. publish.csiro.au

Multi-step Synthetic Strategies Involving Nitrile and Nitro Group Transformations

Complex, multi-step synthetic routes offer alternative approaches to this compound, often starting from more readily available precursors. These strategies involve the sequential introduction or transformation of the key functional groups.

One such strategy could begin with a precursor like 3,5-difluoroaniline (B1215098). The aniline (B41778) can be converted to a diazonium salt, which is then subjected to a Sandmeyer-type reaction using a cyanide salt (e.g., cuprous cyanide) to introduce the nitrile group, yielding 3,5-difluorobenzonitrile. This intermediate can then be nitrated as described in section 2.1.1. The synthesis of 3,5-difluoroaniline itself can be a multi-step process, starting from a compound like 2,4,5-trichloronitrobenzene. google.com

Another multi-step approach involves the transformation of a carboxylic acid to a nitrile. For instance, a suitably substituted nitrobenzoic acid could be converted into the corresponding benzonitrile (B105546). The conversion of p-nitrobenzoic acid to p-nitrobenzonitrile has been demonstrated using reagents like p-toluenesulfonamide (B41071) and phosphorus pentachloride. This method could potentially be adapted for a difluoronitrobenzoic acid precursor.

Optimization of Synthetic Methodologies

Catalyst Systems in Fluorination and Nitration Processes

The efficiency of Halex reactions is often significantly enhanced by the use of phase-transfer catalysts (PTCs). wikipedia.org These catalysts facilitate the transfer of the fluoride anion from the solid phase (e.g., KF) to the organic phase where the reaction occurs. nih.gov Common PTCs for this purpose include quaternary ammonium (B1175870) salts (e.g., tetrabutylammonium (B224687) chloride, Bu₄NCl) and phosphonium (B103445) salts (e.g., tetraphenylphosphonium (B101447) bromide), as well as crown ethers like 18-crown-6, which can complex the potassium ion and increase the nucleophilicity of the "naked" fluoride anion. researchgate.netnih.gov The use of tetrabutylammonium hydrogen sulfate (B86663) has been shown to successfully catalyze F/Cl exchange reactions at 150°C in DMF, significantly accelerating the reaction compared to the uncatalyzed process. phasetransfercatalysis.com For nitration reactions, while strong acid mixtures are standard, other systems like nitric acid in trifluoroacetic anhydride (B1165640) have been used for the nitration of various heterocyclic compounds. researchgate.net

Table 1: Comparison of Catalytic Systems in Halex-type Reactions

| Catalyst Type | Example Catalyst | Fluoride Source | Typical Conditions | Function |

|---|---|---|---|---|

| Quaternary Ammonium Salt | Tetrabutylammonium Hydrogen Sulfate (TBAHSO₄) | KF | 150°C, DMF Solvent phasetransfercatalysis.com | Forms a lipophilic ion pair [Q⁺F⁻] in the organic phase. wikipedia.org |

| Crown Ether | 18-crown-6 | KF | High Temp, Sulfolane Solvent researchgate.net | Sequesters K⁺ ion, releasing a highly reactive "naked" fluoride anion. nih.gov |

| Quaternary Phosphonium Salt | Tetraphenylphosphonium Bromide | KF | High Temp, Aprotic Solvent phasetransfercatalysis.com | Thermally stable PTC, suitable for high-temperature reactions. wikipedia.org |

| Metal Complex | Cyclometallated Rhodium Complex | AgF | Fluorination of Acyl Chlorides nih.gov | Forms an active metal-fluoride bond for nucleophilic transfer. nih.govrsc.org |

Control of Reaction Parameters for Yield Enhancement

The optimization of yield in the synthesis of this compound from 3,4,5-Trifluoronitrobenzene hinges on the careful control of several key reaction parameters. These parameters influence reaction rate, selectivity, and the suppression of side reactions.

Key Parameters for Optimization:

Cyanide Source : The choice of cyanide reagent is critical. Traditional sources like sodium cyanide (NaCN) or potassium cyanide (KCN) are highly reactive but also acutely toxic. Copper(I) cyanide (CuCN) is another option, often used in Rosenmund-von Braun reactions, though it can require high temperatures. The reactivity and solubility of the cyanide source directly impact the reaction kinetics.

Solvent : Polar aprotic solvents such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or N-Methyl-2-pyrrolidone (NMP) are standard for SNAr reactions. organic-chemistry.org These solvents are effective at solvating the cation (e.g., K⁺) of the cyanide salt, which leaves a more "naked" and highly reactive cyanide anion, thereby accelerating the reaction.

Temperature : SNAr reactions on activated aryl halides often require thermal energy to proceed at a practical rate. However, excessively high temperatures can lead to decomposition of the starting material or product and promote the formation of unwanted byproducts. The optimal temperature is a balance between achieving a reasonable reaction time and maximizing the yield of the desired product. For example, related nucleophilic aromatic substitutions on activated chlorobenzenes are often conducted at temperatures ranging from room temperature to 130°C. libretexts.org

Concentration : The concentration of reactants can influence the reaction rate. Following Le Chatelier's principle, higher concentrations of the cyanide source can drive the reaction toward the product. However, high concentrations might also increase the rate of side reactions or cause solubility issues.

Reaction Time : Monitoring the reaction progress using techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) is crucial to determine the optimal reaction time. Stopping the reaction at peak product concentration prevents subsequent degradation and maximizes the isolated yield.

The following interactive table illustrates how variations in these parameters could hypothetically influence the yield of this compound in a typical SNAr reaction.

Novel and Emerging Synthetic Approaches

While the classical SNAr reaction is effective, modern synthetic chemistry emphasizes the development of safer, more efficient, and environmentally benign methodologies.

Less-Toxic Cyanide Reagents : A significant advancement in cyanation chemistry is the use of potassium ferrocyanide (K₄[Fe(CN)₆]) as a cyanide source. researchgate.netnih.gov This compound is a stable, low-toxicity solid that is used as a food additive. rsc.org Its use circumvents the hazards associated with handling highly toxic alkali metal cyanides. researchgate.net The application of K₄[Fe(CN)₆] typically requires a palladium or nickel catalyst to facilitate the cyanation of aryl halides, often under aqueous or biphasic conditions. nih.govthieme-connect.comacs.org This approach represents a major step towards a "greener" synthesis of aromatic nitriles.

Phase-Transfer Catalysis (PTC) : Phase-transfer catalysis is a powerful technique for accelerating reactions between reagents located in different immiscible phases (e.g., a solid salt and an organic solution). researchgate.net In the context of synthesizing this compound, a phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), could be used to transport the cyanide anion from a solid or aqueous phase into the organic solvent containing the 3,4,5-Trifluoronitrobenzene. phasetransfercatalysis.com This can enhance the reaction rate, allow for milder reaction conditions (lower temperatures), and potentially enable the use of less polar, more environmentally friendly solvents. phasetransfercatalysis.com

Catalyst-Free Mechanochemistry : A frontier approach in chemical synthesis is mechanocatalysis, where reactions are conducted in a ball mill, often without any solvent. rsc.org A recent study demonstrated the cyanation of aryl halides using potassium ferrocyanide via direct mechanocatalysis, avoiding the need for both solvents and ligands. rsc.org This solvent-free method achieves high yields at room temperature, offering a significantly safer and more sustainable reaction environment. Applying this technique to the synthesis of this compound could represent a cutting-edge, environmentally friendly manufacturing process.

Flow Chemistry : The use of microreactors or continuous flow systems for chemical synthesis offers enhanced control over reaction parameters like temperature, pressure, and mixing. This precise control can lead to higher yields and improved safety, which is particularly advantageous when working with hazardous reagents like cyanides or highly exothermic reactions. scielo.br A flow process for the cyanation of 3,4,5-Trifluoronitrobenzene could potentially improve the yield and safety profile compared to traditional batch processing.

Chemical Reactivity and Mechanistic Investigations of 3,5 Difluoro 4 Nitrobenzonitrile

Pathways for Nucleophilic Aromatic Substitution Reactions

3,5-Difluoro-4-nitrobenzonitrile is a highly activated aromatic compound that readily undergoes nucleophilic aromatic substitution (SNAr) reactions. This reactivity is a consequence of the electronic properties of its substituents.

Role of Fluorine and Nitro Groups in Activating the Aromatic Ring

The aromatic ring of this compound is rendered electron-deficient and, therefore, highly susceptible to attack by nucleophiles. masterorganicchemistry.com This is due to the strong electron-withdrawing effects of the two fluorine atoms and the nitro group. masterorganicchemistry.com

The nitro group (NO2), positioned para to one of the fluorine atoms, is a particularly potent activating group for nucleophilic aromatic substitution. wikipedia.orglibretexts.org It deactivates the ring towards electrophilic attack but activates it for nucleophilic attack by withdrawing electron density through both inductive and resonance effects. masterorganicchemistry.com This withdrawal of electron density makes the carbon atoms of the aromatic ring more electrophilic and thus more prone to attack by a nucleophile. masterorganicchemistry.com

The fluorine atoms also contribute significantly to the activation of the ring. Fluorine is the most electronegative element, and its strong inductive effect withdraws electron density from the aromatic ring, further increasing its electrophilicity. stackexchange.com In the context of SNAr reactions, fluorine is an excellent leaving group, a fact that may seem counterintuitive given the strength of the carbon-fluorine bond. masterorganicchemistry.com However, the rate-determining step in an SNAr reaction is typically the initial attack of the nucleophile to form a negatively charged intermediate, not the departure of the leaving group. masterorganicchemistry.comstackexchange.com The high electronegativity of fluorine stabilizes this intermediate, thereby accelerating the reaction rate. stackexchange.com Consequently, for SNAr reactions, the leaving group ability often follows the trend F > Cl ≈ Br > I, which is the reverse of the trend observed in SN2 reactions. wikipedia.org

The combined electron-withdrawing power of the two fluorine atoms and the nitro group makes this compound a highly reactive substrate for nucleophilic aromatic substitution.

Regioselectivity and Stereoselectivity in Substitution Processes

The regioselectivity of nucleophilic aromatic substitution on this compound is primarily dictated by the positions of the activating groups relative to the leaving groups. In SNAr reactions, the substitution occurs at the carbon atom bearing a leaving group that is ortho or para to a strong electron-withdrawing group. wikipedia.orglibretexts.org In the case of this compound, the nitro group is in the para position to the fluorine at C4 and meta to the fluorine at C5. This arrangement strongly activates the C4 position for nucleophilic attack.

The substitution of the fluorine atom at the C4 position is favored because the negative charge of the intermediate (the Meisenheimer complex) can be delocalized onto the nitro group through resonance, which provides significant stabilization. wikipedia.org This stabilization is not possible if the attack occurs at the C5 position, as the nitro group is meta to this position. libretexts.org Therefore, nucleophilic attack will preferentially occur at the C4 position, leading to the displacement of the fluorine atom at that position.

While the concept of stereoselectivity is more commonly associated with reactions at chiral centers, in the context of SNAr reactions on planar aromatic rings, the focus is on the regioselectivity of the incoming nucleophile.

Investigation of Intermediates and Transition States

The mechanism of nucleophilic aromatic substitution reactions generally proceeds through a two-step addition-elimination pathway involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.orgfrontiersin.org

In the reaction of this compound with a nucleophile, the first step is the attack of the nucleophile on the electron-deficient aromatic ring at the carbon atom bearing a fluorine atom (preferentially at C4). researchgate.net This leads to the formation of a tetrahedral intermediate, the Meisenheimer complex, where the negative charge is delocalized over the aromatic ring and the electron-withdrawing nitro group. wikipedia.orgresearchgate.net The stability of this complex is crucial to the reaction's progress. nih.gov

The second step of the reaction is the departure of the leaving group, in this case, the fluoride (B91410) ion, from the Meisenheimer complex. masterorganicchemistry.com This step restores the aromaticity of the ring and yields the final substitution product. The stability of the C-F bond is overcome in this step by the driving force of restoring the aromatic system. masterorganicchemistry.com

Computational studies and kinetic experiments are often employed to investigate the transition states and intermediates of SNAr reactions. frontiersin.orgnih.gov These studies can provide insights into the energy profile of the reaction, confirming the structure of the Meisenheimer complex and the relative energies of the transition states for the addition and elimination steps. For some SNAr reactions, particularly with less reactive substrates or specific nucleophiles, a concerted mechanism, where the bond formation and bond breaking occur in a single step, has been proposed, although the stepwise mechanism via a Meisenheimer complex is more common for highly activated systems like this compound. nih.gov

Reactions Involving the Nitrile Moiety

The nitrile group (-C≡N) in this compound is also a reactive functional group that can undergo various chemical transformations.

Hydrolysis and Amidation Reactions of the Nitrile Group

The nitrile group can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions. lumenlearning.comlibretexts.org The carbon atom in the nitrile group is at a +3 oxidation state, the same as a carboxylic acid. lumenlearning.com

Under acidic conditions, the nitrile is typically heated under reflux with a dilute acid like hydrochloric acid. libretexts.org The reaction proceeds through protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon atom, making it more susceptible to attack by a weak nucleophile like water. lumenlearning.comyoutube.com The initial product is an amide, which is then further hydrolyzed to the corresponding carboxylic acid and an ammonium (B1175870) salt. libretexts.org

Acid-Catalyzed Hydrolysis of this compound

| Reagents | Conditions | Product |

|---|

Under basic conditions, the nitrile is heated with an aqueous solution of a base such as sodium hydroxide (B78521). libretexts.org The hydroxide ion, a strong nucleophile, directly attacks the electrophilic carbon of the nitrile group. youtube.com The initial product is the salt of the carboxylic acid, and ammonia (B1221849) gas is evolved. libretexts.org To obtain the free carboxylic acid, the reaction mixture must be acidified in a separate workup step. libretexts.org

Base-Catalyzed Hydrolysis of this compound

| Reagents | Conditions | Intermediate Product | Final Product (after acidification) |

|---|---|---|---|

| 1. NaOH, H2O | 1. Heat (reflux) | Sodium 3,5-difluoro-4-nitrobenzoate | 3,5-Difluoro-4-nitrobenzoic acid |

It is also possible to stop the hydrolysis at the amide stage under milder conditions. lumenlearning.com For instance, controlled hydrolysis can yield 3,5-difluoro-4-nitrobenzamide.

Reduction of the Nitrile to Amines or Aldehydes

The nitrile group can be reduced to a primary amine or an aldehyde using appropriate reducing agents. wikipedia.org

Reduction to a primary amine (containing a -CH2NH2 group) can be achieved by catalytic hydrogenation or with strong reducing agents like lithium aluminum hydride (LiAlH4). wikipedia.orgchemguide.co.uk Catalytic hydrogenation involves reacting the nitrile with hydrogen gas (H2) in the presence of a metal catalyst such as palladium, platinum, or Raney nickel. wikipedia.orgchemguide.co.uk

Reduction of this compound to an Amine

| Reducing Agent | Conditions | Product |

|---|---|---|

| H2, Metal Catalyst (e.g., Pd, Pt, Ni) | High pressure and temperature | (3,5-Difluoro-4-nitrophenyl)methanamine |

| 1. LiAlH4 | 1. In ether solvent | (3,5-Difluoro-4-nitrophenyl)methanamine |

It is important to note that the nitro group is also susceptible to reduction. The choice of reducing agent and reaction conditions would need to be carefully selected to achieve selective reduction of the nitrile group without affecting the nitro group, or to reduce both groups if desired.

Reduction of the nitrile to an aldehyde can be accomplished using specific reducing agents that can stop the reduction at the intermediate imine stage, which is then hydrolyzed to the aldehyde. wikipedia.org A common reagent for this transformation is diisobutylaluminum hydride (DIBAL-H). youtube.comyoutube.com The reaction is typically carried out at low temperatures, and an aqueous workup is required to hydrolyze the intermediate imine. wikipedia.org Another method is the Stephen aldehyde synthesis, which uses tin(II) chloride and hydrochloric acid. wikipedia.org

Reduction of this compound to an Aldehyde

| Reducing Agent | Conditions | Product |

|---|---|---|

| 1. DIBAL-H | 1. Low temperature | 3,5-Difluoro-4-nitrobenzaldehyde |

Transformations of the Nitro Group

The nitro group (-NO₂) is a key site of reactivity in this compound, primarily through reduction to various nitrogen-containing functionalities or by acting as a leaving group in nucleophilic substitution reactions.

The reduction of the aromatic nitro group to a primary amine is one of the most significant transformations in organic synthesis. This conversion dramatically alters the electronic properties of the molecule, turning the strongly electron-withdrawing nitro group into a strongly electron-donating amino group (-NH₂). A variety of methods are available for this reduction, broadly categorized into catalytic hydrogenation and chemical reductions using metals. nih.govnih.gov

Catalytic hydrogenation is a common and clean method for this transformation. Reagents such as palladium on carbon (Pd/C) or Raney nickel are frequently employed under a hydrogen atmosphere. beilstein-journals.org These methods are often highly efficient but can sometimes affect other functional groups. beilstein-journals.org

Chemical reduction using metals in acidic media is another robust strategy. nih.gov Combinations like iron (Fe) in acetic acid, tin (Sn) in hydrochloric acid, or zinc (Zn) in acidic conditions are effective for converting aromatic nitro compounds to anilines. nih.govbeilstein-journals.org These methods are often chemoselective, leaving other reducible groups intact.

| Reduction Method | Reagents | General Applicability | Notes |

| Catalytic Hydrogenation | H₂, Pd/C or Raney Nickel | Reduces both aromatic and aliphatic nitro groups. | Can also reduce other functional groups like alkenes or alkynes. Raney nickel may be preferred to avoid dehalogenation. beilstein-journals.org |

| Metal in Acid | Fe, Zn, or Sn with HCl or Acetic Acid | Provides a mild method for reducing nitro groups in the presence of other reducible functionalities. nih.govbeilstein-journals.org | A classic and widely used method in organic synthesis. |

| Sulfide-based Reduction | Sodium sulfide (B99878) (Na₂S) | Can be useful when hydrogenation or acidic conditions are not compatible with the substrate. beilstein-journals.org | May selectively reduce one nitro group in a dinitro compound. |

| Metal Hydrides | Lithium aluminum hydride (LiAlH₄) | Reduces aliphatic nitro compounds to amines. | Not typically used for aromatic nitro compounds as it tends to form azo products. beilstein-journals.org |

This table presents common methods for the reduction of aromatic nitro groups, which are applicable to this compound.

Denitration involves the removal or replacement of the nitro group. In electron-deficient aromatic systems like this compound, the nitro group can serve as a leaving group in nucleophilic aromatic substitution (SNAr) reactions. The strong electron-withdrawing nature of the two fluorine atoms and the nitrile group activates the carbon atom to which the nitro group is attached, making it susceptible to attack by nucleophiles.

Studies on related nitroaromatic compounds demonstrate that nucleophiles such as alkoxides, amines, or hydrazines can displace the nitro group. wuxiapptec.comccsenet.orgdoaj.org For example, the reaction of 4-nitrobenzonitrile (B1214597) with sodium methoxide (B1231860) has been investigated, showing that nucleophilic attack can occur at the carbon bearing the nitro group. wuxiapptec.com The mechanism typically involves the formation of a Meisenheimer complex, a resonance-stabilized intermediate, followed by the expulsion of the nitrite (B80452) ion (NO₂⁻). The rate of these reactions is influenced by the nature of the nucleophile, the solvent, and the leaving group. ccsenet.orgresearchgate.net In some cases, the departure of the leaving group is the rate-determining step of the reaction. ccsenet.orgresearchgate.net

Thermal and Photochemical Decomposition Mechanisms

The stability of this compound under thermal or photochemical stress is a critical aspect, particularly for energetic materials. Decomposition pathways often involve complex multi-step reactions initiated by the cleavage of the weakest bond.

For DFTNAN, thermal decomposition studies combined with mass spectrometry have shown that the initial and primary bond breakage event is the cleavage of the C-NO₂ bond at the para-position to the anisole (B1667542) group. nih.gov This homolytic cleavage releases a nitrogen dioxide (•NO₂) radical and generates a massive amount of heat, which then triggers a cascade of further decomposition reactions, including the opening of the benzene (B151609) ring. nih.gov Given the structural similarities, it is highly probable that the thermal decomposition of this compound is also initiated by the scission of the C-NO₂ bond.

Photochemical decomposition pathways for fluorinated aromatic compounds can be complex. Irradiation can lead to various products, sometimes involving C-F bond cleavage to release fluoride or the formation of persistent fluorinated byproducts where the fluorinated motif remains intact. nih.gov

During the high-temperature decomposition of fluorinated nitroaromatics, a variety of secondary reactions occur, leading to complex product mixtures. In the decomposition of the analogue DFTNAN, major side reactions observed include the formation of polycyclic compounds and the migration of fluorine atoms within the molecule. nih.gov

The initial decomposition generates highly reactive radical intermediates. These intermediates can recombine in various ways, leading to the formation of larger, more complex structures, including polycyclic aromatic compounds. nih.gov

Furthermore, fluorine atom migration has been identified as a significant side reaction pathway. nih.gov For instance, during the decomposition of DFTNAN, the formation of intermediates like C₃F₂H₄ was observed, where the fluorine atom was shown to migrate with increasing temperature. nih.gov This migration can lead to the formation of various short-chain fluorinated hydrocarbons as the molecule breaks apart. The high stability of the C-F bond means that fluorinated fragments are common products in the decomposition of such compounds. nih.gov

Influence of Fluorine on Reaction Pathways

The presence of two fluorine atoms on the aromatic ring of this compound has a profound influence on its chemical reactivity, particularly in nucleophilic aromatic substitution (SNAr) reactions. The high electronegativity of fluorine significantly activates the benzene ring towards nucleophilic attack, which is generally the rate-determining step in this reaction mechanism. masterorganicchemistry.comcsbsju.edustackexchange.com This activation is a key factor that governs the reaction pathways of this compound.

In the case of this compound, the fluorine atoms are situated meta to the nitro group. While ortho and para positioning of activating groups is generally more effective for stabilizing the negative charge through resonance, the combined inductive effects of two fluorine atoms still render the ring highly reactive. Research on analogous compounds, such as 3,5-difluoro-4-chloronitrobenzene, has shown that with hard nucleophiles like methoxide, the substitution of a fluorine atom meta to the nitro group can be a significant, if not the primary, reaction pathway. researchgate.net This highlights the powerful activating and directing influence of the fluorine substituents.

The general mechanism for the SNAr reaction of this compound with a nucleophile (Nu⁻) is illustrated below:

Interactive Data Table: Representative Nucleophilic Aromatic Substitution Reactions

| Nucleophile (Nu⁻) | Product | Reaction Conditions |

| Methoxide (CH₃O⁻) | 3-Fluoro-5-methoxy-4-nitrobenzonitrile | Typically in methanol (B129727) with a base like NaOH or KOH |

| Ammonia (NH₃) | 3-Amino-5-fluoro-4-nitrobenzonitrile | Reaction in an ammonia solution, often under pressure |

| Thiophenoxide (C₆H₅S⁻) | 3-Fluoro-4-nitro-5-(phenylthio)benzonitrile | Usually in a polar aprotic solvent like DMF or DMSO |

This table is illustrative of the expected reactivity based on the principles of SNAr and studies on analogous compounds. Specific yields and optimal conditions would require experimental determination.

The reaction pathways are not limited to the substitution of a fluorine atom. Depending on the reaction conditions and the nature of the nucleophile, other reaction pathways could potentially be observed. However, the substitution of one of the highly activated fluorine atoms is generally the most favored pathway. Studies on similar polyfluorinated and nitrated aromatic compounds have consistently demonstrated the lability of the fluorine atom in SNAr reactions. For instance, research on 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene has shown that it readily undergoes SNAr at the fluorine position with a variety of oxygen, nitrogen, and sulfur nucleophiles. beilstein-journals.orgnih.gov This provides a strong precedent for the expected reactivity of this compound.

Furthermore, a comparative study on the thermal decomposition of 3,5-difluoro-2,4,6-trinitroanisole (DFTNAN) versus its non-fluorinated analog revealed that the presence of fluorine atoms alters the decomposition pathway. nih.gov While this is a thermal decomposition and not an SNAr reaction, it underscores the fundamental principle that fluorine substitution significantly modifies the electronic environment of the aromatic ring, thereby influencing which bonds are most likely to break and which new bonds are most likely to form. In the case of this compound, the fluorine atoms are key directors of its chemical transformations.

Design and Synthesis of Derivatives and Analogues of 3,5 Difluoro 4 Nitrobenzonitrile

Structural Modification Strategies

The generation of analogues and derivatives from the 3,5-difluoro-4-nitrobenzonitrile core is primarily achieved through three main strategies: varying the aromatic substituents, introducing heterocyclic systems, and exploring analogues with different fluorination patterns.

The most prevalent strategy for modifying the benzonitrile (B105546) core involves the substitution of the fluorine atoms via nucleophilic aromatic substitution (SNAr). In SNAr reactions, the aromatic ring is attacked by a nucleophile, leading to the displacement of a leaving group. masterorganicchemistry.com For nitro-activated aryl halides, the reactivity order is F > Cl > Br > I, making fluorinated compounds like this compound highly reactive substrates. chemistrysteps.com The reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex, which is stabilized by the electron-withdrawing nitro group. chemistrysteps.com

This methodology allows for the introduction of a wide range of functional groups by reacting the parent compound with various nucleophiles. Studies on analogous compounds such as 2,4-difluoronitrobenzene (B147775) and 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene demonstrate the feasibility of these transformations. ichrom.combeilstein-journals.orgresearchgate.net Oxygen, nitrogen, and sulfur-based nucleophiles are commonly employed to create new ether, amine, and thioether derivatives, respectively.

While less common, the substitution of the nitro group itself is also a possibility on highly electron-deficient rings. For instance, 1,3,5-trinitrobenzene (B165232) reacts with polyfluorinated alcohols to replace a nitro group with a polyfluoroalkoxy group. rsc.org

Table 1: Examples of Aromatic Substituent Variation via SNAr on Activated Fluorobenzenes Note: This table is based on reactions reported for analogous compounds and is illustrative of potential transformations for this compound.

| Nucleophile Type | Specific Nucleophile | Resulting Substituent | Reference |

|---|---|---|---|

| Oxygen | Methanol (B129727) (MeOH) | Methoxy (-OCH3) | beilstein-journals.orgresearchgate.net |

| Oxygen | Phenol (PhOH) | Phenoxy (-OPh) | beilstein-journals.orgresearchgate.net |

| Sulfur | Thiophenol (PhSH) | Phenylthio (-SPh) | beilstein-journals.orgresearchgate.net |

| Nitrogen | Morpholine (B109124) | Morpholinyl | ichrom.combeilstein-journals.org |

| Nitrogen | Piperidine (B6355638) | Piperidinyl | beilstein-journals.org |

| Nitrogen | Ammonia (B1221849) (NH4OH) | Amino (-NH2) | beilstein-journals.org |

Heterocyclic structures can be incorporated into the this compound framework either by direct attachment or by ring-forming (cyclization) reactions.

The most straightforward approach is the direct SNAr reaction with a heterocyclic nucleophile. For example, reacting the substrate with morpholine or piperidine directly installs the heterocycle onto the benzonitrile core. ichrom.combeilstein-journals.org

More complex, fused heterocyclic systems can be synthesized through sequential reactions. One such strategy involves an initial SNAr reaction followed by an intramolecular cyclization. For example, reacting a difluoro-dinitroaromatic compound with a bifunctional nucleophile like a 1,2-disubstituted thiol can lead to the formation of phenothiazine (B1677639) derivatives. nih.gov Another powerful method is photochemical cyclization, which can be used to construct polycyclic systems under mild conditions. chim.it Furthermore, modification of the existing functional groups can provide precursors for classical heterocyclic syntheses. For example, reduction of the nitro group to an amine (see Section 4.2.2) would yield an aminobenzonitrile derivative that could serve as a building block in reactions like the Friedländer quinoline (B57606) synthesis or Fischer indole (B1671886) synthesis. clockss.org

The synthesis of benzonitrile analogues with higher degrees of fluorination is another important area of exploration. These compounds are typically prepared via halogen exchange (Halex) reactions, where chloro-substituted precursors are treated with a fluoride (B91410) source like potassium fluoride (KF). google.comgoogle.com

For example, the synthesis of 2,4,5-trifluorobenzonitrile (B1209073) has been achieved by reacting 2,4-dichloro-5-fluorobenzonitrile (B139205) with KF in a dipolar aprotic solvent like sulfolane, often in the presence of a phase transfer catalyst. google.comgoogle.com The synthesis of even more highly fluorinated analogues, such as 2,3,5,6-tetrafluorobenzonitrile, has also been documented. nih.gov These synthetic routes provide access to a range of polyfluorinated benzonitriles, which serve as valuable intermediates in various fields.

Impact of Structural Changes on Reactivity and Electronic Properties

The reactivity of this compound in nucleophilic aromatic substitution (SNAr) reactions is a direct consequence of the electronic properties of its substituents. The nitro (-NO₂) and cyano (-CN) groups are potent electron-withdrawing groups, a characteristic that is fundamental to the reactivity of the aromatic ring. These groups, positioned ortho and para to the fluorine atoms, significantly reduce the electron density of the benzene (B151609) ring, thereby making it more electrophilic and susceptible to attack by nucleophiles. This activation is a hallmark of SNAr reactions, where the aromatic ring, typically a nucleophile, behaves as an electrophile. wikipedia.org

The nature of the leaving group also plays a pivotal role. In the context of SNAr reactions, fluoride is an excellent leaving group. Its high electronegativity polarizes the carbon-fluorine bond, making the carbon atom more electrophilic and prone to nucleophilic attack. This is somewhat counterintuitive when compared to SN2 reactions where iodide is a better leaving group. In SNAr, the rate-determining step is often the initial attack of the nucleophile, and the high electronegativity of fluorine enhances the electrophilicity of the carbon center, accelerating this step. nih.gov

The electronic properties of the aromatic ring can be probed and quantified through various analytical techniques and theoretical calculations. For instance, ¹³C NMR spectroscopy is a sensitive tool for examining the electron density at different carbon atoms within the benzene ring. The chemical shifts of the carbon atoms are influenced by the electronic effects of the substituents. Electron-withdrawing groups generally cause a downfield shift (higher ppm) for the carbon atoms they are attached to (ipso-carbon) and other carbons in the ring that are affected by their resonance and inductive effects. Conversely, electron-donating groups would be expected to cause an upfield shift. Studies on substituted benzenes have shown that while π-orbitals are conventionally thought to govern substituent effects on NMR spectra, the σ bonding orbitals in the aryl ring are the primary determinants of these shifts. rsc.org

The Hammett equation provides a quantitative framework for correlating the electronic influence of meta- and para-substituents with reaction rates and equilibrium constants. wikipedia.orglibretexts.org The equation, log(k/k₀) = σρ, relates the rate constant (k) of a reaction for a substituted reactant to the rate constant (k₀) of the unsubstituted reactant through the substituent constant (σ) and the reaction constant (ρ). The substituent constant, σ, is a measure of the electronic effect of a particular substituent, with positive values indicating an electron-withdrawing character and negative values indicating an electron-donating character. The reaction constant, ρ, reflects the sensitivity of the reaction to these electronic effects. For SNAr reactions, which are characterized by the buildup of negative charge in the transition state leading to the Meisenheimer complex, the ρ value is typically positive and large, signifying that electron-withdrawing substituents strongly accelerate the reaction. nih.gov

Systematic structural modifications to this compound would be expected to produce predictable changes in reactivity and electronic properties, as illustrated in the hypothetical data tables below.

Table 1: Hypothetical Reactivity Data for Analogues of this compound

This interactive table presents hypothetical relative rate constants for the nucleophilic aromatic substitution reaction of various analogues with a generic nucleophile.

| Compound | Substituent at C4 | Substituent at C3/C5 | Expected Relative Rate Constant (k/k₀) |

| 1 | -NO₂ | -F | 1.00 (Reference) |

| 2 | -CN | -F | > 1.00 |

| 3 | -CF₃ | -F | > 1.00 |

| 4 | -H | -F | < 1.00 |

| 5 | -OCH₃ | -F | << 1.00 |

| 6 | -NO₂ | -Cl | < 1.00 |

| 7 | -NO₂ | -H | << 1.00 |

Note: These are hypothetical values for illustrative purposes. The actual relative rates would depend on the specific nucleophile and reaction conditions. The trend reflects the expected activating/deactivating effects of the substituents.

Table 2: Hypothetical ¹³C NMR Chemical Shift Data for Analogues of this compound

This interactive table shows the expected trends in ¹³C NMR chemical shifts for the carbon atom bearing the leaving group (C-F) in different analogues, reflecting the electronic environment.

| Compound | Substituent at C4 | Substituent at C3/C5 | Expected ¹³C NMR Chemical Shift of C-F (ppm) |

| 1 | -NO₂ | -F | ~155-165 |

| 2 | -CN | -F | ~150-160 |

| 3 | -CF₃ | -F | ~150-160 |

| 4 | -H | -F | ~160-170 (less deshielded than with EWG) |

| 5 | -OCH₃ | -F | ~165-175 (even less deshielded) |

| 6 | -NO₂ | -Cl | Similar to reference, slight variation |

| 7 | -NO₂ | -H | Not applicable (no C-F at C3/C5) |

Note: These are estimated chemical shift ranges for illustrative purposes. The actual values would need to be determined experimentally.

Advanced Spectroscopic and Structural Characterization of 3,5 Difluoro 4 Nitrobenzonitrile and Its Derivatives

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing FT-IR and FT-Raman techniques, is instrumental in identifying the characteristic functional groups and understanding the molecular vibrations of 3,5-Difluoro-4-nitrobenzonitrile.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

FT-IR spectroscopy probes the vibrational modes of a molecule by measuring the absorption of infrared radiation. The resulting spectrum provides a unique fingerprint, with specific peaks corresponding to the stretching and bending vibrations of different functional groups. For aromatic nitro compounds, the asymmetric and symmetric stretching vibrations of the NO₂ group are typically observed in the regions of 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹, respectively. esisresearch.org The nitrile (C≡N) stretching vibration is expected to appear as a sharp band, though its intensity can vary, in the 2220-2260 cm⁻¹ region. The C-F stretching vibrations in fluoroaromatic compounds are typically found in the 1100-1400 cm⁻¹ range. Aromatic C-H stretching vibrations usually appear above 3000 cm⁻¹.

Table 1: Characteristic FT-IR Vibrational Frequencies for Functional Groups in Aromatic Nitro Compounds.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | > 3000 |

| Nitrile (C≡N) | Stretching | 2220 - 2260 |

| Nitro (NO₂) | Asymmetric Stretching | 1500 - 1570 esisresearch.org |

| Nitro (NO₂) | Symmetric Stretching | 1300 - 1370 esisresearch.org |

Fourier Transform Raman Spectroscopy for Vibrational Mode Assignment

FT-Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly useful for observing non-polar bonds and symmetric vibrations, which may be weak or absent in an FT-IR spectrum. The interpretation of Raman spectra is often based on the assignment of vibrational modes of constituent macromolecules. nih.gov For this compound, FT-Raman spectroscopy can provide valuable data on the vibrations of the benzene (B151609) ring, the symmetric NO₂ stretch, and the C-F bonds. The nitrile stretch is also typically Raman active. The combination of both FT-IR and FT-Raman allows for a more complete assignment of the molecule's vibrational modes. researchgate.net

Normal Coordinate Analysis

Normal Coordinate Analysis (NCA) is a computational method used to assign vibrational frequencies obtained from FT-IR and FT-Raman spectroscopy to specific molecular motions. nih.gov This analysis involves creating a theoretical model of the molecule's structure and force field. By solving the vibrational secular equation, the normal modes of vibration and their corresponding frequencies can be calculated. These theoretical frequencies are then compared with the experimental data. nih.gov The potential energy distribution (PED) is often calculated to determine the contribution of each internal coordinate (like bond stretching or angle bending) to a particular normal mode, thus enabling a detailed and precise assignment of the vibrational spectrum. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful tool for determining the precise structure of a molecule by probing the magnetic properties of atomic nuclei.

¹H NMR for Proton Environments and Coupling Constants

¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms (protons) in a molecule. The spectrum for this compound is expected to show a signal for the two equivalent aromatic protons. The chemical shift (δ) of this signal is influenced by the electron-withdrawing effects of the nitro, nitrile, and fluorine substituents. The protons are coupled to the adjacent fluorine atoms, which will split the proton signal into a characteristic pattern. The magnitude of this splitting is given by the coupling constant (J), measured in Hertz (Hz). This proton-fluorine coupling provides definitive evidence for the relative positions of these atoms on the aromatic ring. For aromatic protons, coupling constants are typically observed in specific ranges depending on their relative positions (ortho, meta, para). libretexts.org

Table 2: Predicted ¹H NMR Spectral Data for this compound.

| Protons | Multiplicity | Coupling (J) |

|---|

Note: The actual multiplicity may appear as a triplet due to coupling with two equivalent fluorine atoms.

¹³C NMR for Carbon Skeleton Analysis

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the spectrum. The chemical shifts of these signals are highly dependent on the electronic environment of each carbon. The carbon atoms directly bonded to the electronegative fluorine atoms (C-3 and C-5) will be significantly deshielded and appear at a downfield chemical shift. The carbon attached to the nitro group (C-4) and the nitrile group (C-1) will also have characteristic chemical shifts. Furthermore, the signals for the fluorinated carbons will be split into doublets due to one-bond carbon-fluorine coupling (¹J(C,F)), while other carbons may show smaller couplings to the fluorine atoms over two or three bonds.

Table 3: Expected ¹³C NMR Resonances for this compound.

| Carbon Atom | Expected Chemical Shift Range (ppm) | Expected Multiplicity (due to C-F coupling) |

|---|---|---|

| C-1 (C-CN) | 90 - 120 | Triplet (small ³J(C,F)) |

| C-2, C-6 (C-H) | 110 - 130 | Triplet (small ²J(C,F)) |

| C-3, C-5 (C-F) | 150 - 170 | Doublet (large ¹J(C,F)) |

| C-4 (C-NO₂) | 140 - 160 | Triplet (small ²J(C,F)) |

¹⁹F NMR for Fluorine Environments and Coupling

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy is a powerful analytical technique for identifying and characterizing fluorine-containing compounds. wikipedia.org The ¹⁹F nucleus possesses a nuclear spin of 1/2 and a high gyromagnetic ratio, making it highly responsive to NMR measurements. wikipedia.org Furthermore, the natural abundance of the ¹⁹F isotope is 100%. wikipedia.org

A key advantage of ¹⁹F NMR is its wide chemical shift range, which spans approximately 800 ppm. wikipedia.org This broad dispersion is significantly larger than that of proton NMR and helps in resolving distinct fluorine environments within a molecule, minimizing the likelihood of peak overlap. wikipedia.orgthermofisher.com For organofluorine compounds, this range is typically between -50 to -70 ppm for CF₃ groups and -200 to -220 ppm for CH₂F groups. wikipedia.org However, predicting ¹⁹F NMR chemical shifts can be more challenging than for ¹H NMR due to the significant influence of electronic excited states. wikipedia.orgnih.gov

In the case of this compound, the two fluorine atoms are chemically equivalent due to the molecule's symmetry. This equivalence would result in a single signal in the ¹⁹F NMR spectrum. The chemical shift of this signal would be influenced by the electron-withdrawing effects of the nitro (-NO₂) and cyano (-CN) groups. For comparison, the ¹⁹F chemical shift of fluorobenzene (B45895) is approximately -113 ppm. The presence of strong electron-withdrawing groups, such as the nitro group, typically leads to a downfield shift (less negative). For instance, in hexafluorobenzene (B1203771) (C₆F₆), used as an internal reference, the chemical shift is assigned at -164 ppm. thermofisher.com

Spin-spin coupling is another crucial aspect of ¹⁹F NMR. wikipedia.org Fluorine atoms can couple with other nuclei, including other fluorine atoms (¹⁹F-¹⁹F coupling) and protons (¹H-¹⁹F coupling). wikipedia.org These coupling constants are generally larger than ¹H-¹H coupling constants and can be observed over longer ranges (2-6 bonds). wikipedia.orgthermofisher.com In this compound, coupling would be expected between the fluorine atoms and the two aromatic protons. This would split the single ¹⁹F signal into a triplet, following the n+1 rule, where n is the number of adjacent coupled protons (in this case, two). The magnitude of this coupling constant (typically a ³JHF coupling) provides valuable structural information.

| Compound Fragment | Typical Chemical Shift Range (ppm) | Typical Coupling Constants (Hz) |

|---|---|---|

| Ar-F | +80 to +170 | ³JHF: 5-10 Hz |

| -CF₃ | +40 to +80 | ⁴JHF: 0-3 Hz |

| -CF₂- | +80 to +140 | ³JFF: 15-25 Hz |

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis.echemi.comthermofisher.comcymitquimica.com

Mass spectrometry is an essential analytical technique for determining the molecular mass and elucidating the structure of compounds through the analysis of their fragmentation patterns. For this compound (C₇H₂F₂N₂O₂), the exact mass is 184.01 g/mol . echemi.com

Under electron ionization (EI), the molecule is expected to form a molecular ion (M⁺) peak at m/z 184. The fragmentation of this molecular ion provides insight into the molecule's structure. Common fragmentation pathways for aromatic nitro compounds involve the loss of the nitro group. youtube.com

Key fragmentation patterns for this compound would likely include:

Loss of NO₂: A prominent fragment would be expected at m/z 138, corresponding to the loss of the nitro group ([M - NO₂]⁺).

Loss of NO: Another possible fragmentation is the loss of a nitric oxide radical, resulting in a fragment at m/z 154 ([M - NO]⁺).

Loss of CN: The loss of the nitrile group would lead to a fragment at m/z 158 ([M - CN]⁺).

Further Fragmentation: The fragment at m/z 138 could further lose the cyano group to give a fragment at m/z 112.

In positive electrospray ionization (ESI) mass spectrometry, protonated molecular ions [M+H]⁺ are typically observed. nih.govnih.gov For nitazene (B13437292) analogs, which are also nitroaromatic compounds, both singly charged [M+H]⁺ and doubly charged [M+2H]²⁺ ions have been detected. nih.gov

| m/z | Proposed Fragment | Loss |

|---|---|---|

| 184 | [C₇H₂F₂N₂O₂]⁺ | Molecular Ion |

| 154 | [C₇H₂F₂N₂O]⁺ | -NO |

| 138 | [C₇H₂F₂N]⁺ | -NO₂ |

| 112 | [C₆H₂F₂]⁺ | -NO₂, -CN |

X-ray Crystallography for Solid-State Molecular Structure Determination

For substituted benzonitriles, X-ray crystallography reveals important structural details. For instance, in the crystal structure of 3-nitrobenzonitrile, the molecule crystallizes in the monoclinic space group P2₁. nih.gov The nitro group in this compound is slightly tilted out of the plane of the benzene ring, with a dihedral angle of 11.22(6)°. nih.gov This tilting is attributed to crystal packing forces. nih.gov

Crystal Packing and Intermolecular Interactions

The arrangement of molecules in a crystal, known as crystal packing, is governed by intermolecular interactions. In aromatic compounds, π-π stacking interactions are a common and significant feature. nih.gov For 3-nitrobenzonitrile, molecules are arranged in π-stacks along the shortest crystallographic axis with an interplanar distance of 3.3700(9) Å. nih.gov

Conformational Analysis in the Solid State

Conformational analysis in the solid state focuses on the specific three-dimensional shape adopted by a molecule within the crystal lattice. For this compound, a key conformational feature would be the orientation of the nitro group relative to the plane of the benzene ring.

As observed in 3-nitrobenzonitrile, the nitro group is often twisted out of the aromatic plane due to steric and electronic effects. nih.gov In this compound, the two fluorine atoms ortho to the nitro group would likely create steric hindrance, potentially leading to a significant twist of the nitro group. This rotation would be a balance between minimizing steric repulsion and maximizing electronic conjugation between the nitro group and the aromatic ring. X-ray crystallographic data would provide the precise dihedral angle of this twist, offering valuable insight into the molecule's solid-state conformation.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions.thermofisher.com

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds typically exhibit characteristic absorption bands in the UV region corresponding to π → π* transitions. up.ac.za For benzene, these transitions give rise to a primary band around 184 nm and 202 nm, and a weaker secondary band around 253 nm. up.ac.za

Substitution on the benzene ring can cause shifts in the position (bathochromic or hypsochromic) and intensity (hyperchromic or hypochromic) of these absorption bands. up.ac.za In the case of this compound, the presence of the electron-withdrawing nitro and cyano groups, along with the fluorine atoms, would be expected to cause a bathochromic (red) shift of the primary and secondary absorption bands to longer wavelengths. For example, in disubstituted benzene derivatives with two electron-withdrawing groups para to each other, the primary band can shift to around 268 nm. up.ac.za

The UV-Vis spectrum of this compound would likely show intense absorption bands in the UV region, characteristic of a highly conjugated aromatic system with strong electron-withdrawing substituents. The exact positions of these bands would provide information about the energy of the electronic transitions within the molecule.

| Compound | Absorption Maxima (λmax) | Solvent |

|---|---|---|

| Benzene | 184 nm, 202 nm, 253 nm | Liquid State |

| 4-Hydroxycoumarin Derivatives | 280-380 nm | Chloroform/Acetonitrile |

| Phthalocyanine Derivatives | ~670-700 nm (Q-band) | DMSO |

Computational and Theoretical Studies of 3,5 Difluoro 4 Nitrobenzonitrile

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry Optimization

Quantum chemical calculations are fundamental in understanding the electronic structure and geometric parameters of 3,5-Difluoro-4-nitrobenzonitrile. These computational methods provide insights into the molecule's stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) Approaches

Density Functional Theory (DFT) has become a primary tool for the computational study of molecular systems due to its favorable balance of accuracy and computational cost. DFT methods are grounded in the Hohenberg-Kohn theorems, which state that the ground-state energy and all other ground-state electronic properties of a molecule are uniquely determined by its electron density. rsc.org For this compound, DFT calculations are employed to optimize the molecular geometry, determine the electronic distribution, and predict vibrational frequencies and other properties.

A common approach involves utilizing hybrid functionals, such as B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. This method has been shown to provide reliable results for a wide range of organic molecules, including substituted benzonitriles. ijsr.net The optimization of the molecular geometry of this compound using DFT would involve finding the minimum energy conformation by calculating the forces on each atom and adjusting their positions until a stationary point on the potential energy surface is reached. The presence of strong electron-withdrawing groups, the nitro (-NO₂) and cyano (-CN) groups, and the electronegative fluorine atoms significantly influences the electronic structure and geometry of the benzene (B151609) ring. mpg.de DFT calculations can quantify these effects by analyzing bond lengths, bond angles, and dihedral angles.

Ab Initio Methods

Ab initio methods are quantum chemical calculations based on first principles, without the inclusion of empirical parameters. These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2, MP3), provide a systematic way to approach the exact solution of the Schrödinger equation. nih.gov While computationally more demanding than DFT, ab initio methods can offer a higher level of accuracy for certain properties.

For this compound, Hartree-Fock calculations would provide a foundational understanding of its electronic structure by solving the Schrödinger equation for a single determinant wavefunction. However, HF theory does not account for electron correlation, which can be significant. To incorporate electron correlation, post-Hartree-Fock methods like MP2 are often employed. nih.gov These methods would provide a more accurate description of the molecule's geometry and energy. Comparing the results from ab initio methods with those from DFT can provide a comprehensive validation of the computational predictions for the molecular structure of this compound.

Basis Set Selection and Computational Parameters

The accuracy of both DFT and ab initio calculations is highly dependent on the choice of the basis set. A basis set is a set of mathematical functions used to represent the atomic orbitals in the calculation. For molecules containing fluorine and nitro groups, such as this compound, it is crucial to use basis sets that can adequately describe the polarization and diffuse nature of the electron density.

Pople-style basis sets, such as 6-311++G(d,p), are commonly used for such calculations. ijsr.net The "6-311" indicates the number of Gaussian functions used to describe the core and valence orbitals. The "++G" denotes the addition of diffuse functions to both heavy atoms and hydrogen atoms, which are important for describing anions and systems with lone pairs. The "(d,p)" indicates the addition of polarization functions on heavy atoms (d-functions) and hydrogen atoms (p-functions), which allow for more flexibility in describing the shape of the electron density, particularly in response to the electric field of neighboring atoms. The selection of an appropriate basis set is a critical step in obtaining reliable computational results for the electronic structure and geometry of this compound. mdpi.com

Prediction and Interpretation of Spectroscopic Data

Computational methods are invaluable for predicting and interpreting the spectroscopic data of this compound, providing a deeper understanding of its vibrational and magnetic properties.

Computed Vibrational Frequencies and Potential Energy Distribution (PED)

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a fingerprint of a molecule based on its characteristic vibrational modes. Quantum chemical calculations can predict these vibrational frequencies with a high degree of accuracy. Following the geometry optimization of this compound using methods like DFT, the second derivatives of the energy with respect to the atomic coordinates are calculated to obtain the harmonic vibrational frequencies. ijesrr.org

However, the calculated harmonic frequencies are often systematically higher than the experimental frequencies due to the neglect of anharmonicity and the use of incomplete basis sets. To improve the agreement with experimental data, the computed frequencies are often scaled by an empirical scaling factor. ijsr.net

A Potential Energy Distribution (PED) analysis is crucial for the detailed assignment of the vibrational modes. ijsr.net PED provides a quantitative description of the contribution of each internal coordinate (such as bond stretching, angle bending, and torsions) to a particular normal mode of vibration. This allows for an unambiguous assignment of the calculated frequencies to specific molecular motions. For this compound, PED analysis would help in assigning the characteristic vibrations of the C-F, C-NO₂, and C-CN groups, as well as the various modes of the benzene ring.

Table 1: Illustrative Computed Vibrational Frequencies and PED for this compound

| Mode | Scaled Frequency (cm⁻¹) | PED (%) | Assignment |

| ν₁ | 3100 | 98 | C-H stretch |

| ν₂ | 2240 | 85 | C≡N stretch |

| ν₃ | 1590 | 70 | C=C stretch (ring) |

| ν₄ | 1530 | 80 | NO₂ asymmetric stretch |

| ν₅ | 1350 | 75 | NO₂ symmetric stretch |

| ν₆ | 1250 | 65 | C-F stretch |

| ν₇ | 850 | 60 | C-N stretch |

| ν₈ | 550 | 50 | NO₂ wagging |

Note: This table is illustrative and based on typical values for similar compounds. Actual values would require specific calculations for this compound.

Calculation of NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules. Computational chemistry can predict NMR chemical shifts (δ) and spin-spin coupling constants (J), which are highly sensitive to the electronic environment of the nuclei. ubc.ca

The calculation of NMR parameters typically involves the Gauge-Independent Atomic Orbital (GIAO) method, which is widely implemented in quantum chemistry software packages. Using the optimized geometry of this compound obtained from DFT or ab initio calculations, the magnetic shielding tensors for each nucleus (e.g., ¹H, ¹³C, ¹⁹F, ¹⁵N) can be computed. The chemical shifts are then determined by referencing these shielding values to a standard compound, such as tetramethylsilane (TMS). ubc.ca The predicted chemical shifts for the aromatic protons and carbons would be significantly influenced by the strong electron-withdrawing effects of the nitro, cyano, and fluoro substituents.

Spin-spin coupling constants provide information about the connectivity of atoms in a molecule. The calculation of these constants is more computationally demanding than that of chemical shifts. The primary contributions to the coupling constants are the Fermi contact, spin-dipole, and paramagnetic spin-orbit terms. DFT methods have been shown to provide reliable predictions of coupling constants. For this compound, the calculation of ¹H-¹⁹F, ¹³C-¹⁹F, and ¹³C-¹H coupling constants would provide valuable data for the complete assignment of its NMR spectra.

Table 2: Illustrative Calculated NMR Chemical Shifts and Coupling Constants for this compound

| Nucleus | Calculated Chemical Shift (ppm) | Coupling Constant | Calculated Value (Hz) |

| H-2/H-6 | 8.2 | ³J(H-C-C-F) | 5.5 |

| C-1 | 115 | ¹J(C-F) | -250 |

| C-3/C-5 | 160 | ¹J(C-H) | 170 |

| C-4 | 140 | ²J(C-C-F) | 25 |

| C-CN | 118 | ||

| N-NO₂ | -10 |

Note: This table is illustrative and based on typical values for similar compounds. Chemical shifts are referenced to TMS. Actual values would require specific calculations for this compound.

Theoretical UV-Vis Spectra

The electronic absorption properties of this compound can be investigated using computational methods, primarily Time-Dependent Density Functional Theory (TD-DFT). This approach calculates the vertical excitation energies from the ground state to various excited states, which correspond to the absorption of light in the ultraviolet-visible (UV-Vis) spectrum. The calculations provide key parameters such as the maximum absorption wavelength (λmax), excitation energy, and oscillator strength (f), which indicates the probability of a given electronic transition.

For aromatic nitro compounds, the UV-Vis spectrum is typically characterized by transitions involving π → π* and n → π* orbitals. The strong electron-withdrawing nature of the nitro (-NO₂) and cyano (-CN) groups, combined with the influence of the fluorine atoms, significantly affects the electronic structure and thus the absorption spectrum of the molecule. TD-DFT calculations, often performed with functionals like B3LYP or CAM-B3LYP and a suitable basis set (e.g., 6-31+G(d)), can predict the λmax values for these transitions. The solvent environment is also a critical factor and can be modeled using methods like the Polarizable Continuum Model (PCM) to simulate more realistic conditions. qu.edu.qa

A theoretical analysis would likely reveal several absorption bands in the UV region. The calculated spectrum helps in understanding the electronic transitions and corroborating experimental findings.

Table 1: Representative Theoretical UV-Vis Spectral Data for this compound in a Solvent Model

| Transition | Calculated λmax (nm) | Excitation Energy (eV) | Oscillator Strength (f) |

|---|---|---|---|

| S₀ → S₁ | 310 | 4.00 | 0.015 |

| S₀ → S₂ | 265 | 4.68 | 0.250 |

| S₀ → S₃ | 220 | 5.63 | 0.180 |

Note: These values are representative based on typical TD-DFT calculations for similar aromatic nitro compounds and are for illustrative purposes.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an indispensable tool for elucidating the complex reaction mechanisms of molecules like this compound. By mapping the potential energy surface, researchers can identify transition states, intermediates, and final products, providing a detailed, step-by-step understanding of chemical transformations.

A primary reaction pathway for aromatic nitro compounds under thermal stress is the cleavage of the C–NO₂ bond, which is often the weakest bond in the molecule. nih.gov Computational studies on analogous compounds, such as 3,5-difluoro-2,4,6-trinitroanisole, have shown that the initial step in thermal decomposition is the dissociation of a nitro group. semanticscholar.orgmdpi.com This process generates a phenyl radical and a nitrogen dioxide radical.

For this compound, a plausible decomposition pathway would be:

Initiation: Homolytic cleavage of the C4–NO₂ bond to form a 3,5-difluorobenzonitrile (B1349092) radical and •NO₂.

Propagation/Termination: The highly reactive radical species can then undergo a series of subsequent reactions, including ring-opening, fragmentation, or polymerization. semanticscholar.org

Computational chemists characterize the transition state (TS) for each elementary step. A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate. Its structure is confirmed by frequency calculations, which must yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate that connects the reactants and products.

The energy barrier, or activation energy (Ea), is the minimum energy required for a reaction to occur. It is calculated as the difference in energy between the transition state and the reactants. A lower energy barrier implies a faster reaction rate. Computational methods like DFT can accurately calculate these barriers, providing crucial data for kinetic studies.

Table 2: Hypothetical Calculated Energy Barriers for Proposed Decomposition Steps

| Reaction Step | Description | Calculated Activation Energy (Ea) (kJ/mol) |

|---|---|---|

| 1 | C–NO₂ bond cleavage | 250 - 270 |

| 2 | Benzene ring opening | 150 - 180 |

| 3 | Fragmentation of ring | 80 - 100 |

Note: These values are hypothetical but representative for the decomposition of aromatic nitro compounds, informed by studies on analogous molecules.

Molecular Orbital Analysis and Electronic Properties

Molecular orbital (MO) theory provides deep insights into the electronic behavior of a molecule. The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are particularly important as they govern the molecule's reactivity and electronic properties. scirp.org

The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile. The LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. The energy difference between these two orbitals is known as the HOMO-LUMO energy gap (ΔE).

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. irjweb.com This makes the molecule more polarizable and indicates higher chemical reactivity and lower kinetic stability. For this compound, the presence of multiple electron-withdrawing groups (two -F, one -NO₂, one -CN) is expected to lower the energy of the LUMO, leading to a relatively small HOMO-LUMO gap and indicating a high degree of electrophilicity.

Table 3: Representative Frontier Orbital Energies Calculated via DFT

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -7.5 |

| LUMO Energy | -3.2 |

| HOMO-LUMO Gap (ΔE) | 4.3 |

Note: These values are representative for a molecule with strong electron-withdrawing groups, calculated at a typical DFT level of theory.

An Electrostatic Potential (ESP) map is a visual representation of the charge distribution in a molecule. researchgate.net It is plotted on the molecule's electron density surface, using a color scale to denote different regions of electrostatic potential. Typically, red indicates regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are susceptible to nucleophilic attack. Green and yellow represent areas of neutral or intermediate potential.

For this compound, an ESP map would clearly show significant negative potential (red) localized around the highly electronegative oxygen atoms of the nitro group, the nitrogen atom of the cyano group, and to a lesser extent, the fluorine atoms. These are the primary sites for interaction with electrophiles or for forming intermolecular interactions like hydrogen bonds. Conversely, the hydrogen atoms on the aromatic ring would exhibit positive potential (blue), marking them as the most electron-deficient sites. This detailed charge landscape is crucial for predicting intermolecular interactions and the initial sites of chemical attack.

Theoretical Approaches to Structure-Reactivity Correlations